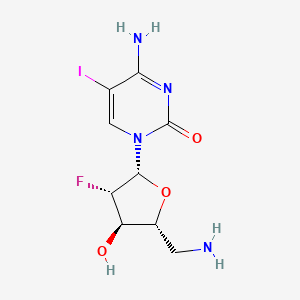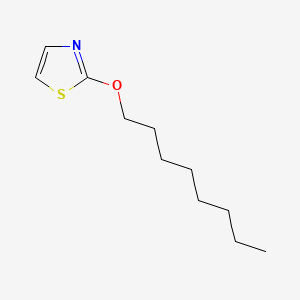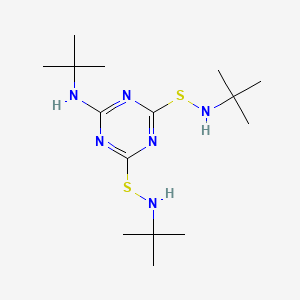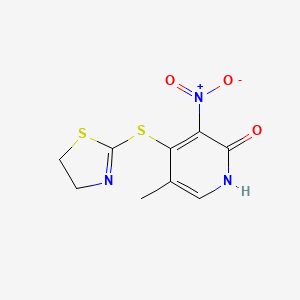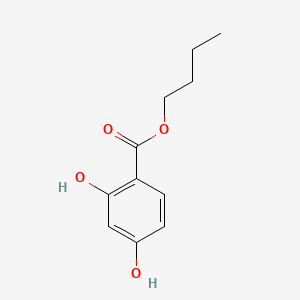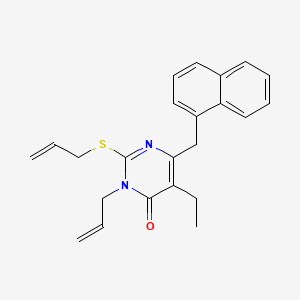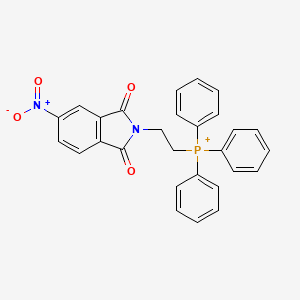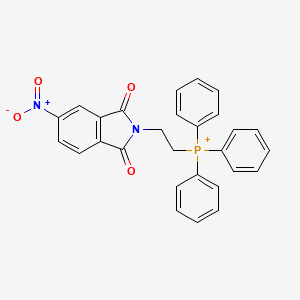
(4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl phenyl sulfoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl phenyl sulfoxide is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core, a methyl group, and a phenyl sulfoxide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl phenyl sulfoxide typically involves multiple steps. One common method includes the reaction of 2-aminobenzamide with an appropriate aldehyde to form a quinazoline intermediate. This intermediate is then subjected to oxidation and sulfoxidation reactions to introduce the phenyl sulfoxide group. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like ethanol or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis and the use of environmentally friendly solvents, are being explored to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
(4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl phenyl sulfoxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoxide group back to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl sulfoxide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Solvents such as acetonitrile, dichloromethane, and ethanol are frequently used to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted quinazoline compounds.
Aplicaciones Científicas De Investigación
(4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl phenyl sulfoxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a catalyst in various chemical reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent, antimicrobial agent, and in the treatment of other diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mecanismo De Acción
The mechanism of action of (4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl phenyl sulfoxide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and proteins, inhibiting their activity. This inhibition can occur through various pathways, such as blocking the active site of an enzyme or interfering with protein-protein interactions. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: This compound shares a similar quinazoline core but has different substituents, leading to distinct chemical properties and applications.
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indoles: These compounds have a similar heterocyclic structure but differ in their specific functional groups and biological activities.
Uniqueness
What sets (4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl phenyl sulfoxide apart from similar compounds is its unique combination of a quinazoline core with a phenyl sulfoxide group. This combination imparts specific chemical reactivity and biological activity, making it a versatile compound for various applications in scientific research and industry .
Propiedades
Número CAS |
63362-21-0 |
|---|---|
Fórmula molecular |
C16H14N2O2S |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
2-(benzenesulfinylmethyl)-4-methyl-3-oxidoquinazolin-3-ium |
InChI |
InChI=1S/C16H14N2O2S/c1-12-14-9-5-6-10-15(14)17-16(18(12)19)11-21(20)13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
Clave InChI |
WXXNPKXHUUJDAQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=[N+](C(=NC2=CC=CC=C12)CS(=O)C3=CC=CC=C3)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



